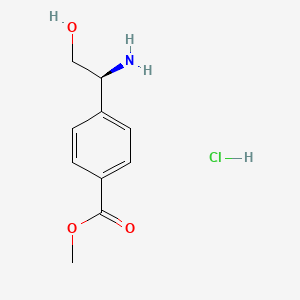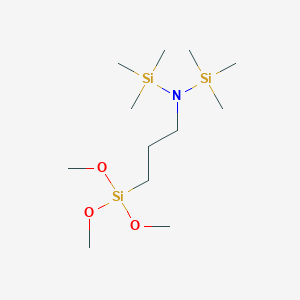
3-Chloro-6-((2,2,6,6-tetramethylpiperidin-4-yl)oxy)pyridazine
Vue d'ensemble
Description
3-Chloro-6-((2,2,6,6-tetramethylpiperidin-4-yl)oxy)pyridazine is a chemical compound with the CAS Number: 1562338-69-5 . It has a molecular weight of 269.77 and a linear formula of C13H20ClN3O .
Physical And Chemical Properties Analysis
This compound is a solid or liquid compound . It should be stored in an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique
Heterocyclic N-oxide Molecules in Organic Synthesis and Drug Applications
Heterocyclic N-oxide derivatives, including pyridazine-based compounds, are pivotal in various scientific research areas due to their versatility as synthetic intermediates and their significance in biological contexts. They have shown exceptional functionalities in forming metal complexes, designing catalysts, and facilitating asymmetric synthesis. Furthermore, their medicinal applications are notable, with some N-oxide compounds exhibiting potent anticancer, antibacterial, and anti-inflammatory activities. This makes heterocyclic N-oxide motifs, such as those from pyridazine, invaluable in advanced chemistry and drug development research (Dongli Li et al., 2019).
Biological Activity of Pyridopyridazine Derivatives
Pyridopyridazine derivatives demonstrate a broad spectrum of biological activities, including antitumor, antibacterial, analgesic, and diuretic effects. They have been identified as selective inhibitors for phosphodiesterases 5 and 4, and novel GABA-A receptor benzodiazepine binding site ligands. Some derivatives also show molluscicidal activity, making them potential biodegradable agrochemicals. The extensive biological activity spectrum of pyridopyridazine derivatives underscores their importance in the synthesis of new compounds for various applications (Anna Wojcicka and Anna Nowicka-Zuchowska, 2018).
Synthesis and Applications of Pyridazine and Pyridazone Analogues
Synthetic methodologies for pyridazine and its analogues focus on the addition of hydrazine or its derivatives to appropriately disubstituted carbon chains. Pyridazines have attracted attention due to their varied biological activities, especially concerning the cardiovascular system. The properties and synthesis approaches of pyridazines highlight their potential in creating new compounds with significant biological activities (V. Jakhmola et al., 2016).
Antiviral Activity of Phenothiazines towards RNA-Viruses
In the wake of global health crises, the antiviral potential of existing drugs has become a focal point of research. Phenothiazines, traditionally used as antipsychotic agents, have shown promising antiviral activity against a broad spectrum of RNA-viruses. These findings suggest the therapeutic potential of repurposing phenothiazines for antiviral treatments, emphasizing the need for further research in both cell-based studies and clinical trials (M. Otręba et al., 2020).
Optoelectronic Applications of Functionalized Quinazolines and Pyrimidines
Quinazoline and pyrimidine derivatives are crucial in developing novel optoelectronic materials due to their luminescent properties. These compounds, when incorporated into π-extended conjugated systems, have shown significant potential in fabricating materials for organic light-emitting diodes, including white OLEDs and highly efficient red phosphorescent OLEDs. The exploration of quinazoline and pyrimidine derivatives in optoelectronics opens up new avenues for the creation of advanced materials with enhanced performance (G. Lipunova et al., 2018).
Safety and Hazards
Propriétés
IUPAC Name |
3-chloro-6-(2,2,6,6-tetramethylpiperidin-4-yl)oxypyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClN3O/c1-12(2)7-9(8-13(3,4)17-12)18-11-6-5-10(14)15-16-11/h5-6,9,17H,7-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZZWJGBBWNRHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)OC2=NN=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(8aS)-Hexahydro-pyrrolo[1,2-a]pyrazin-6(2H)-one HCl](/img/structure/B6360823.png)



![(S)-6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline](/img/structure/B6360846.png)
![4-Bromo-[1,5]naphthyridine dihydrobromide](/img/structure/B6360850.png)
![2-Chloro-4-(cyclopentyloxy)-5-iodo-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6360856.png)


![2-[3-Bromo-5-(trifluoromethoxy)phenyl]-1,3-dioxolane](/img/structure/B6360884.png)


![cis-1-[(tert-Butoxy)carbonyl]-3-methoxypiperidine-4-carboxylic acid](/img/structure/B6360903.png)
